Butylene glycol laurate
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Overview
Description
Butylene glycol laurate is a chemical compound that belongs to the glycol family. It is an ester formed from butylene glycol (1,3-butanediol) and lauric acid (dodecanoic acid). This compound is widely used in the cosmetic industry due to its emollient, emulsifying, and skin-conditioning properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butylene glycol laurate is synthesized through an esterification reaction between butylene glycol and lauric acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted at elevated temperatures (typically around 150-200°C) under reduced pressure to enhance the removal of water. The product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Butylene glycol laurate can undergo various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to yield butylene glycol and lauric acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Butylene glycol and lauric acid.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Butylene glycol laurate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of biological assays and experiments due to its solubilizing properties.
Industry: Widely used in the cosmetic industry as an emollient, emulsifier, and surfactant in products such as lotions, creams, and shampoos
Mechanism of Action
Butylene glycol laurate exerts its effects primarily through its ability to modify the interfacial tension between immiscible liquids, such as oil and water. This property allows it to act as an emulsifier, promoting the formation of stable emulsions. Additionally, its emollient properties help to soften and smooth the skin by forming a protective barrier that retains moisture .
Comparison with Similar Compounds
Similar Compounds
Propylene glycol laurate: Similar in structure but derived from propylene glycol instead of butylene glycol.
Glycerin laurate: An ester of glycerin and lauric acid, commonly used in cosmetics for its moisturizing properties.
Ethylene glycol laurate: Another glycol ester with similar emulsifying and skin-conditioning properties.
Uniqueness
Butylene glycol laurate is unique due to its balanced hydrophilic-lipophilic properties, making it an effective emulsifier and skin conditioner. Its molecular structure provides a good balance between solubility and stability, which is advantageous in various formulations .
Properties
CAS No. |
180680-00-6 |
---|---|
Molecular Formula |
C16H32O3 |
Molecular Weight |
272.42 g/mol |
IUPAC Name |
2-hydroxybutyl dodecanoate |
InChI |
InChI=1S/C16H32O3/c1-3-5-6-7-8-9-10-11-12-13-16(18)19-14-15(17)4-2/h15,17H,3-14H2,1-2H3 |
InChI Key |
OVFAVSHTEIQRPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(CC)O |
Origin of Product |
United States |
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